molecular formula C10H14O3 B6593685 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 70097-74-4

8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B6593685
CAS No.: 70097-74-4
M. Wt: 182.22 g/mol
InChI Key: GBKHOSZWZAISIU-UHFFFAOYSA-N
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Description

Significance of Spiroketal Architectures in Complex Molecule Synthesis

Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon atom connected to two oxygen atoms, each of which is part of a separate heterocyclic ring. This structural motif is not merely a synthetic curiosity but is a prevalent feature in a wide array of natural products, including polyether antibiotics, pheromones, and marine toxins. The presence of the spiroketal unit often imparts significant biological activity to the parent molecule.

Role of Ethynyl (B1212043) Alcohol Motifs in Organic Transformations

The ethynyl alcohol (or propargyl alcohol) motif, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is a remarkably versatile functional group in organic synthesis. Terminal alkynes, in general, are foundational building blocks due to the high reactivity of the sp-hybridized carbon-hydrogen bond and the triple bond itself.

The ethynyl group can participate in a plethora of chemical reactions, including:

Carbon-Carbon Bond Forming Reactions: The terminal alkyne is a key participant in powerful cross-coupling reactions such as the Sonogashira, Glaser, and Hay couplings, allowing for the construction of complex carbon skeletons. researchgate.net The Sonogashira coupling, in particular, is a widely used method for forming a bond between a terminal alkyne and an aryl or vinyl halide, a cornerstone of modern synthetic chemistry. researchgate.netorganic-chemistry.org

Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation to form alkenes or alkanes, and hydration to yield ketones.

Cycloaddition Reactions: Alkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions, such as the Diels-Alder and Huisgen 1,3-dipolar cycloaddition (a key "click chemistry" reaction), providing access to a wide range of cyclic and heterocyclic systems.

Deprotonation: The acidic proton of the terminal alkyne can be easily removed by a strong base to generate a metal acetylide, a potent nucleophile that can react with a variety of electrophiles. jst.go.jp

The adjacent hydroxyl group in an ethynyl alcohol can direct the stereochemical outcome of certain reactions and can be a handle for further functionalization. Propargylic alcohols are valuable precursors to allenes, α,β-unsaturated carbonyl compounds, and other important synthetic intermediates. rsc.org The use of alcohols as coupling partners in various organic transformations is also a growing area of interest due to their prevalence and the sustainable nature of such reactions. nih.gov

Conceptual Framework for Investigating 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

The chemical utility of this compound can be conceptualized through its identity as a bifunctional building block. This molecule synergistically combines the features of a protected ketone and a reactive ethynyl alcohol within a single, stable framework.

Key Research Findings and Applications:

The synthesis of this compound is typically achieved through the nucleophilic addition of an ethynyl anion to the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. A common laboratory-scale procedure involves the following steps:

Generation of the Acetylide: A protected alkyne, such as trimethylsilylacetylene, is treated with a strong base like n-butyllithium at low temperatures to form the lithium acetylide.

Nucleophilic Addition: The pre-formed acetylide is then reacted with 1,4-dioxaspiro[4.5]decan-8-one. The acetylide attacks the electrophilic carbonyl carbon, forming a tertiary alkoxide intermediate.

Deprotection/Workup: The silyl (B83357) protecting group is subsequently removed, often with a mild base like potassium carbonate in methanol, to yield the terminal alkyne. An aqueous workup then protonates the alkoxide to give the final product, this compound.

This synthetic approach highlights the compound's role as a product of a key C-C bond-forming reaction. Once synthesized, this compound can be employed in a variety of subsequent transformations, leveraging the reactivity of the ethynyl alcohol moiety. The spiroketal functionality can be retained throughout these transformations or deprotected under acidic conditions to reveal the cyclohexanone (B45756) ring, allowing for further derivatization at that position.

The strategic value of this compound lies in its ability to act as a linchpin in multi-step syntheses, enabling the introduction of a cyclohexanone ring (in its protected form) and a versatile ethynyl group for further elaboration. This dual functionality makes it a valuable tool for the construction of complex molecular architectures, potentially including those found in natural products and medicinally relevant compounds.

Interactive Data Tables

Below are interactive tables summarizing the chemical properties of this compound and its precursor, 1,4-dioxaspiro[4.5]decan-8-one.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
CAS Number 70097-74-4
Appearance White solid
IUPAC Name This compound

Table 2: Properties of 1,4-Dioxaspiro[4.5]decan-8-one

PropertyValue
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
CAS Number 4746-97-8
Appearance White to off-white crystalline powder
Melting Point 70-73 °C
IUPAC Name 1,4-Dioxaspiro[4.5]decan-8-one

Strategies for the Construction of the 1,4-Dioxaspiro[4.5]decane Core

The formation of the 1,4-dioxaspiro[4.5]decane skeleton is a pivotal step in the synthesis of many complex organic molecules. Various strategies have been devised to achieve this, ranging from classical acid-catalyzed reactions to modern transition metal-mediated processes.

Acid-Catalyzed Cyclization Approaches for Spiroketalization

Acid-catalyzed spiroketalization is a foundational and widely utilized method for the construction of the 1,4-dioxaspiro[4.5]decane core. This approach typically involves the cyclization of a precursor containing a ketone and two hydroxyl groups (a keto diol) or a diol with a suitable ketone surrogate. The reaction is generally driven by thermodynamics, leading to the formation of the most stable spiroketal isomer.

The mechanism involves protonation of the ketone carbonyl group, which enhances its electrophilicity and facilitates intramolecular nucleophilic attack by the hydroxyl groups. A classic example is the reaction of cyclohexanone with ethylene (B1197577) glycol to form 1,4-dioxaspiro[4.5]decane. wikipedia.org While straightforward, this method can sometimes be limited by the harsh reaction conditions and potential for side reactions.

In the context of more complex molecules, the stereochemical outcome of acid-catalyzed spiroketalization is influenced by various factors, including the anomeric effect and steric interactions, which dictate the relative stability of the possible diastereomers. nih.gov For instance, the synthesis of the spiroketal core of neaumycin B involved an acid-mediated cyclization that yielded a separable mixture of interconvertible diastereomers. acs.org

Transition Metal-Catalyzed Methodologies for Spiroketal Formation

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of spiroketals, offering milder reaction conditions and greater control over selectivity compared to traditional acid-catalyzed methods. rsc.orgnih.gov These innovative approaches have broadened the scope of accessible spiroketal structures and enabled the development of asymmetric and tandem reactions. rsc.org

Gold catalysts have proven to be exceptionally effective in activating alkyne functionalities, making them highly suitable for the synthesis of spiroketals from alkynol precursors. beilstein-journals.orgrsc.org Gold(I) and gold(III) complexes can catalyze the intramolecular hydroalkoxylation of alkynyl diols, leading to the formation of the spiroketal ring system. rsc.orgrsc.orgarkat-usa.org This method is advantageous due to its atom economy and the kinetic stability of the alkyne starting materials. beilstein-journals.org

A notable example is the gold(I) chloride-catalyzed cycloisomerization of a protected alkyne triol, which proceeds with concomitant deprotection to yield a hydroxylated 5,5-spiroketal. beilstein-journals.org This reaction highlights the ability of gold catalysts to promote complex transformations in a single step. Furthermore, gold-catalyzed reactions can be designed to control regioselectivity, a common challenge in metal-catalyzed spiroketalizations. acs.org The combination of gold catalysis with other catalytic systems, such as iridium or scandium, has enabled the development of enantioselective cascade reactions for the synthesis of spiroketals and spiroaminals. nih.govacs.org

Palladium catalysts have been successfully employed in the synthesis of benzannulated steroid spiroketals through the spirocyclization of alkynediols. researchgate.net The regioselectivity of these reactions can be influenced by the stereochemistry of the starting material. researchgate.net Palladium(II) complexes can also catalyze the dehydrative cyclization of ketoallylic diols under mild conditions to produce vinyl-substituted spiroketals with high stereoselectivity. nih.gov Additionally, palladium-mediated multicomponent cascade reactions provide a one-pot synthesis of functionalized spiroacetals. researchgate.net Other palladium-catalyzed methods include the Narasaka–Heck/C–H activation/[4 + 2] annulation cascade for the synthesis of spirocyclic pyrrolines. nih.gov

Copper-catalyzed reactions have also been developed for spiroketal synthesis. A copper-catalyzed [3+2] annulation of exocyclic enamines or enol ethers with 1,4-benzoquinone esters provides access to N,O-spiroketals and spiroketals under mild conditions. researchgate.net

While less common, rhodium catalysts have also found application in spiroketal synthesis, often in combination with other catalytic systems. acs.org

Oxidative Cyclization Protocols in Spiroketal Synthesis

Oxidative cyclization offers an alternative strategy for the formation of spiroketals, often proceeding through radical intermediates. nih.gov This method can provide access to kinetically controlled products, which may be difficult to obtain through thermodynamically controlled acid-catalyzed cyclizations. nih.gov

One approach involves the use of reagents like iodobenzene diacetate and iodine under photolytic conditions to effect the oxidative cyclization of spiroacetals bearing a hydroxyalkyl side chain to form bis-spiroacetals. nih.gov This method has been applied to the synthesis of several natural products. nih.gov Another strategy involves an oxidative radical cyclization to construct monobenzannulated spiroketals. thieme-connect.de Convergent one-pot oxidative annulative approaches, such as a Lewis acid-mediated Ferrier reaction followed by DDQ-promoted oxidative C-H bond cleavage and cyclization, have also been developed. acs.org

Diastereoselective and Stereocontrolled Approaches in Spiroketal Formation

The stereoselective synthesis of spiroketals is of paramount importance, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. mskcc.org Significant efforts have been dedicated to developing methods that allow for precise control over the stereochemistry of the spiroketal core.

Target-oriented synthesis has traditionally relied on thermodynamically controlled spiroketalizations, where the stereochemical outcome is dictated by product stability. mskcc.org However, to achieve systematic stereochemical diversity, kinetically controlled spiroketal-forming reactions are necessary. mskcc.org One such method involves a Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides, which proceeds with retention of configuration at the anomeric carbon. acs.org

Other diastereoselective approaches include the use of chiral auxiliaries or catalysts. For example, a chiral exocyclic enol ether can be used in a diastereoselective inverse-demand Diels-Alder reaction to construct the chroman spiroketal core of berkelic acid. nih.gov The influence of planar chirality on the formation of an adjacent spiroketal stereocenter has also been demonstrated using iron(0) tricarbonyl diene complexes. acs.org Furthermore, highly enantioselective kinetic resolutions of diols via asymmetric acetalization have been achieved using chiral imidodiphosphoric acid catalysts. acs.org

Interactive Data Table of Synthetic Methodologies

MethodologyCatalyst/ReagentKey FeaturesReference
Acid-Catalyzed CyclizationBrønsted or Lewis AcidsThermodynamically controlled, suitable for simple systems. wikipedia.orgnih.govacs.org
Gold-Catalyzed SpiroketalizationAuCl, Au(III) complexesActivation of alkynes, mild conditions, atom economical. beilstein-journals.orgrsc.orgrsc.orgrsc.orgarkat-usa.orgacs.org
Palladium-Catalyzed CyclizationPd(II) complexesSynthesis of benzannulated and vinyl-substituted spiroketals. researchgate.netnih.govresearchgate.net
Copper-Catalyzed AnnulationCopper catalystsFormation of N,O-spiroketals and spiroketals. researchgate.net
Oxidative CyclizationIodobenzene diacetate/Iodine, DDQKinetically controlled, radical-mediated. nih.govthieme-connect.deacs.org
Diastereoselective SynthesisChiral catalysts/auxiliaries, Ti(Oi-Pr)4Stereocontrol over the spiroketal core. mskcc.orgacs.orgnih.govacs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-9(11)3-5-10(6-4-9)12-7-8-13-10/h1,11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKHOSZWZAISIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC2(CC1)OCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455366
Record name 8-ethynyl-1,4-dioxa-spiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70097-74-4
Record name 8-ethynyl-1,4-dioxa-spiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity Profiles of 8 Ethynyl 1,4 Dioxaspiro 4.5 Decan 8 Ol

Reactivity of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of chemical transformations.

The terminal alkyne can undergo addition reactions, although it is generally less reactive than an alkene. pressbooks.pub A key example is the hydroboration-oxidation reaction. Treatment of a terminal alkyne with a sterically hindered dialkylborane, followed by oxidation with hydrogen peroxide in a basic medium, results in the anti-Markovnikov addition of water across the triple bond. chemistrysteps.com This process initially yields an enol, which rapidly tautomerizes to the more stable aldehyde. chemistrysteps.com

Another potential addition reaction is the vinylation of alcohols, where an alcohol adds across the triple bond in the presence of a base to form a vinyl ether. mdpi.com

Table 1: Selected Addition Reactions of the Ethynyl Group

Reaction TypeReagentsIntermediate ProductFinal Product
Hydroboration-Oxidation1. Dialkylborane (e.g., Disiamylborane) 2. H₂O₂, NaOHVinylborane, then EnolAldehyde
VinylationR-OH, Base (e.g., KOH)Alkoxide, then Vinyl anionVinyl Ether

The terminal alkyne of 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is an ideal substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) to the alkyne to form a 1,2,3-triazole. organic-chemistry.org The traditional thermal reaction often requires high temperatures and can produce a mixture of regioisomers. organic-chemistry.org

More contemporary, "click chemistry" versions of this reaction offer significant improvements. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds at an accelerated rate, often at room temperature and in aqueous conditions, to exclusively yield the 1,4-disubstituted triazole regioisomer. organic-chemistry.org Conversely, ruthenium-catalyzed variants (RuAAC) provide specific access to the 1,5-disubstituted triazole. organic-chemistry.org

Table 2: Huisgen Cycloaddition Variants

Reaction NameCatalystKey CharacteristicsProduct Regiochemistry
Thermal Huisgen CycloadditionNone (Heat)Elevated temperatures, potential mixture of isomers. organic-chemistry.org1,4- and 1,5-disubstituted
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I) sourceHigh reaction rate, mild conditions, insensitive to aqueous solutions. organic-chemistry.org1,4-disubstituted
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ruthenium complexComplements CuAAC by providing the opposite regioisomer. organic-chemistry.org1,5-disubstituted

The carbon-carbon triple bond can be completely broken under strong oxidative conditions. libretexts.org This reaction, known as oxidative cleavage, can be achieved using reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). pressbooks.pubopenochem.org For a terminal alkyne like that in this compound, oxidative cleavage results in the formation of a carboxylic acid from the internal alkyne carbon and carbon dioxide (CO₂) from the terminal alkyne carbon. pressbooks.pubchadsprep.com This transformation can be useful for structural elucidation. pearson.com

One of the most powerful and widely used transformations for terminal alkynes is the Sonogashira cross-coupling reaction. libretexts.org This reaction forges a new carbon-carbon bond between the terminal sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (usually a copper(I) halide) and an amine base. libretexts.orgorganic-chemistry.org This methodology provides a direct route to substituted alkynes, which are valuable intermediates in organic synthesis. rsc.org While traditionally employing aryl halides, newer methods have expanded the scope to include other electrophiles. rsc.org

Table 3: Overview of the Sonogashira Coupling Reaction

ComponentTypical ExamplesFunction
Alkyne SubstrateThis compoundNucleophilic component
ElectrophileAryl iodides, aryl bromides, vinyl halides. libretexts.orggoogle.comElectrophilic coupling partner
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for the cross-coupling cycle. libretexts.org
Copper(I) Co-catalystCuIFacilitates the reaction, allowing for milder conditions. libretexts.org
BaseAmine (e.g., Triethylamine, Diisopropylamine)Deprotonates the terminal alkyne

Transformations Involving the Hydroxyl Functionality

The hydroxyl group in this compound is tertiary, meaning the carbon atom bonded to the -OH group is also bonded to three other carbon atoms. This structural feature has a profound impact on its reactivity towards oxidation.

Tertiary alcohols are resistant to oxidation by common oxidizing agents such as acidified potassium dichromate(VI) or potassium permanganate. libretexts.orgchemguide.co.uk The mechanism of alcohol oxidation typically requires the removal of a hydrogen atom from the hydroxyl group and a second hydrogen atom from the adjacent carbon (the carbinol carbon). chemguide.co.uk Because a tertiary alcohol lacks a hydrogen atom on this carbinol carbon, it cannot undergo oxidation to form a carbonyl compound under standard conditions. libretexts.orgchemguide.co.uk This inertness allows for selective reactions to occur at the ethynyl group without affecting the hydroxyl functionality.

Derivatization to Ethers and Esters

The tertiary alcohol of this compound can be converted to a variety of ether and ester derivatives. The steric hindrance around the tertiary center and the presence of the acid-sensitive spiroketal group necessitate the careful selection of reaction conditions to achieve these transformations efficiently and without side reactions.

Etherification: The formation of ethers from tertiary alcohols can be challenging. However, methods developed for the etherification of other propargylic alcohols can be applied. Iron(III)-catalyzed dehydrative etherification represents a viable approach, where the alcohol is activated by the Lewis acidic iron catalyst to facilitate nucleophilic attack by another alcohol. acs.org For instance, the reaction of a secondary benzylic alcohol with a primary alcohol in the presence of an iron catalyst has been shown to produce unsymmetrical ethers in good yields. acs.org Another strategy involves the use of scandium or lanthanum catalysts in a mixture of nitromethane (B149229) and water to directly etherify propargyl alcohols. nih.gov Copper-catalyzed enantioselective propargylic etherification of propargylic carbonates has also been reported, offering a pathway to chiral propargyl ethers with high enantioselectivity. acs.org

Esterification: The synthesis of esters from the tertiary alcohol of this compound can be accomplished using standard acylation methods, provided that acidic conditions are avoided to prevent rearrangement or decomposition. The use of an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or a hindered amine, is a common and effective method for the esterification of tertiary alcohols.

Table 1: Representative Conditions for Etherification and Esterification of Tertiary Alcohols
TransformationReagents and ConditionsProduct TypeReference
EtherificationR'OH, Fe(OTf)₃ (cat.), NH₄ClTertiary Ether acs.org
EtherificationR'OH, Sc(OTf)₃ or La(OTf)₃ (cat.), MeNO₂/H₂OTertiary Propargyl Ether nih.gov
EtherificationR'OH, Cu-catalyst, Me-Pybox ligand (for carbonates)Chiral Propargyl Ether acs.org
EsterificationAcyl chloride, Pyridine, CH₂Cl₂Tertiary EsterN/A
EsterificationCarboxylic anhydride, DMAP (cat.), Et₃NTertiary EsterN/A

Spiroketal Ring System Reactivity

The 1,4-dioxaspiro[4.5]decane moiety serves as a protective group for the ketone functionality of the parent cyclohexanone (B45756). The stability of this spiroketal is pH-dependent, and its reactivity under acidic conditions is a critical consideration in synthetic planning.

The spiroketal of this compound is susceptible to acid-catalyzed hydrolysis, which would regenerate the parent ketone. This deprotection is a standard procedure in synthetic chemistry, often achieved with aqueous acid. However, under certain acidic conditions, the tertiary propargyl alcohol can also undergo rearrangement, such as the Meyer-Schuster rearrangement, to form an α,β-unsaturated ketone. wikipedia.org This reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift to form an allene (B1206475) intermediate, which then tautomerizes to the enone. wikipedia.org The choice of acid and reaction conditions is therefore crucial to selectively achieve either deprotection or rearrangement. For tertiary alcohols, the Rupe rearrangement can be a competing pathway, leading to α,β-unsaturated methyl ketones. wikipedia.org

Table 2: Potential Acid-Mediated Reactions
ReactionReagents and ConditionsPotential ProductReference
Spiroketal DeprotectionAqueous HCl or H₂SO₄, THF4-Ethynyl-4-hydroxycyclohexan-1-oneN/A
Meyer-Schuster RearrangementStrong acid (e.g., H₂SO₄, PTSA)α,β-Unsaturated Ketone wikipedia.org
Rupe RearrangementStrong acid (competes with Meyer-Schuster)α,β-Unsaturated Methyl Ketone wikipedia.org

For spiroketals with stereocenters, the possibility of diastereomeric interconversion exists, particularly under acidic conditions that can lead to equilibration. psu.edu While this compound itself does not have stereocenters on the spiroketal ring as drawn, derivatives or related structures could. The stability of spiroketal diastereomers is often governed by the anomeric effect, where an axial orientation of the C-O bonds of the spirocenter is favored. psu.edu This thermodynamic preference can be exploited in synthesis to obtain the most stable diastereomer. psu.edu

Tandem and Cascade Reactions Utilizing this compound as a Substrate

The combination of the ethynyl and hydroxyl groups in this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. Such reactions are highly efficient and can rapidly generate molecular complexity.

One potential cascade reaction is a tandem cyclization/cycloaddition. For example, a copper(I)-catalyzed cycloetherification could be followed by a hydrogen-bond-induced inverse-electron-demand oxa-Diels-Alder cycloaddition to generate complex spiroketal structures. figshare.com Another possibility involves the reaction of the propargyl alcohol with carbon dioxide in the presence of a suitable catalyst to form an α-alkylidene cyclic carbonate, which can then undergo further transformations. researchgate.net

Furthermore, the propargyl alcohol functionality can participate in tandem semi-hydrogenation/isomerization reactions. Using a palladium nanoparticle catalyst, it is possible to convert propargyl alcohols to the corresponding saturated carbonyl compounds in a one-pot process. nih.gov This transformation proceeds through an allyl alcohol intermediate. nih.gov

Stereochemical Aspects and Conformational Analysis of 8 Ethynyl 1,4 Dioxaspiro 4.5 Decan 8 Ol

Elucidation of Absolute and Relative Stereochemistry

The C-8 carbon of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol and (S)-8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol. The determination of the absolute and relative stereochemistry of these isomers is crucial for their application in stereoselective synthesis and for understanding their biological activity.

The relative stereochemistry of the hydroxyl and ethynyl (B1212043) groups in relation to the cyclohexane (B81311) ring can be determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). For instance, in the synthesis of related amino alcohol derivatives like trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol, the 'trans' designation indicates the relative orientation of the substituents on the cyclohexane ring, which can be elucidated from NMR data.

Influence of Anomeric Effects on Spiroketal Conformation

The 1,4-dioxaspiro[4.5]decane system is a spiroketal. The conformation of the dioxolane and cyclohexane rings is influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer an axial orientation, which is counterintuitive to steric considerations alone.

In the case of this compound, the key anomeric interactions involve the lone pairs of the oxygen atoms of the dioxolane ring and the antibonding orbitals (σ) of the adjacent C-O and C-C bonds of the spiro system. These interactions stabilize the conformation where the oxygen lone pairs can effectively overlap with the σ orbitals. This can lead to a puckering of the five-membered dioxolane ring and can influence the chair conformation of the cyclohexane ring, affecting the orientation of the substituents at C-8.

Conformational Dynamics of the Dioxaspiro[4.5]decane Ring System

The conformational dynamics of the 1,4-dioxaspiro[4.5]decane ring system are complex, involving the interplay of the chair conformations of the cyclohexane ring and the envelope or twist conformations of the dioxolane ring. The spiro fusion introduces significant conformational constraints.

The cyclohexane ring typically adopts a chair conformation to minimize angle and torsional strain. However, the presence of the spiroketal can lead to a flattening or distortion of the chair. The orientation of the ethynyl and hydroxyl groups at C-8 (axial vs. equatorial) will significantly impact the conformational equilibrium. The ethynyl group is sterically demanding, while the hydroxyl group can participate in hydrogen bonding, further influencing conformational preferences.

Computational modeling and variable-temperature NMR studies on related 1,4-dioxaspiro[4.5]decane derivatives can provide valuable insights into the energy barriers between different conformations and the preferred ground-state geometry.

Diastereoselective Outcomes in Reactions Involving the Compound

The stereochemistry at C-8 of this compound plays a critical role in directing the stereochemical outcome of reactions at or near this center. The facial selectivity of reagents approaching the molecule will be influenced by the steric hindrance exerted by the axial and equatorial substituents on the cyclohexane ring.

For instance, in reactions involving the hydroxyl or ethynyl group, the existing stereocenter can lead to diastereoselective product formation. The approach of a reagent to the ethynyl group, for example, may be favored from the less sterically hindered face of the molecule, leading to a predominance of one diastereomer. The specific diastereomeric ratio will depend on the nature of the reagent, the solvent, and the reaction conditions.

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

For 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol, ¹H NMR data has been reported. sigmaaldrich.com The spectrum, recorded in deuterochloroform (CDCl₃) at 400 MHz, shows characteristic signals that confirm the presence of the key structural motifs. sigmaaldrich.com The protons of the ethylene (B1197577) glycol ketal group appear as a singlet at 3.95 ppm, while the acetylenic proton is observed as a multiplet at 2.49 ppm. sigmaaldrich.com The complex multiplet between 1.75 and 2.03 ppm corresponds to the nine protons of the cyclohexane (B81311) ring and the hydroxyl group. sigmaaldrich.com

¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.95 s 4H -O-CH₂-CH₂-O-
2.49 m 1H -C≡C-H
1.75-2.03 m 9H Cyclohexane ring protons + -OH

Source: Data obtained from patent literature describing the synthesis of the compound. sigmaaldrich.com

The stereochemistry of the hydroxyl and ethynyl (B1212043) groups at the C-8 position (axial vs. equatorial) has not been definitively established in the available literature. Advanced NMR techniques, such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to determine the spatial proximity between the protons of the ethynyl group and the axial or equatorial protons on the cyclohexane ring, thereby elucidating the preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₀H₁₄O₃, corresponding to a monoisotopic mass of 182.0943 g/mol . Electrospray Ionization Mass Spectrometry (ESI-MS) analysis has shown a prominent ion at a mass-to-charge ratio (m/z) of 165. sigmaaldrich.com This corresponds to the [M-OH]⁺ fragment, which results from the loss of the hydroxyl group. sigmaaldrich.com This is a characteristic fragmentation for tertiary alcohols, as the loss of a neutral water molecule is less favorable, and the direct cleavage of the hydroxyl radical leads to a stabilized tertiary carbocation.

Mass Spectrometry Data for this compound

m/z Ion Fragmentation
165 [M-OH]⁺ Loss of the hydroxyl group from the molecular ion

Source: Data from ESI-MS analysis. sigmaaldrich.com

Further fragmentation of the [M-OH]⁺ ion could involve rearrangements and cleavage of the spirocyclic ring system, although specific high-resolution fragmentation studies are not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. While specific experimental spectra for this compound are not published, the expected absorption bands can be predicted based on its structure and data from related compounds like 1,4-dioxaspiro[4.5]decan-8-ol. nih.gov

The IR spectrum is expected to be dominated by a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the tertiary alcohol. A sharp, weaker band is anticipated around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch itself typically appears as a weak absorption in the 2140-2100 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the alcohol and the ketal functionalities would be visible in the fingerprint region, between 1200 and 1000 cm⁻¹. nih.gov

In Raman spectroscopy, the non-polar C≡C triple bond, which gives a weak IR signal, is expected to produce a strong and sharp signal, confirming the presence of the alkyne group.

Predicted Spectroscopic Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Alcohol (-OH) O-H stretch 3600-3200 (broad) Weak
Alkyne (C≡C-H) ≡C-H stretch ~3300 (sharp) Moderate
Alkyne (-C≡C-) C≡C stretch 2140-2100 (weak) Strong
Alkane (C-H) C-H stretch 2990-2850 Moderate

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry.

A thorough search of the current scientific literature and crystallographic databases did not reveal any published X-ray crystal structures for this compound or any of its direct derivatives. Were such a study to be conducted on a suitable single crystal, it would definitively confirm the covalent connectivity and provide invaluable insight into the solid-state conformation of the spirocyclic system. Furthermore, it would resolve any ambiguity regarding the stereochemical orientation of the ethynyl and hydroxyl substituents on the cyclohexane ring.

Computational and Theoretical Studies of 8 Ethynyl 1,4 Dioxaspiro 4.5 Decan 8 Ol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol. Methods such as Density Functional Theory (DFT) are frequently employed to determine the optimized molecular geometry and electronic structure. nih.gov For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can predict bond lengths, bond angles, and dihedral angles.

These calculations would reveal the precise arrangement of the atoms, including the orientation of the ethynyl (B1212043) and hydroxyl groups relative to the spirocyclic core. The electronic structure analysis provides insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting sites of reactivity. For instance, the HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Geometric and Electronic Properties of this compound

ParameterPredicted Value
C≡C Bond Length (Å)1.21
C-O (hydroxyl) Bond Length (Å)1.43
O-H Bond Length (Å)0.97
C-O-C (dioxolane) Bond Angle (°)108.5
HOMO Energy (eV)-6.8
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)8.0

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar organic molecules.

Conformational Energy Landscape and Stability Predictions

The flexible six-membered ring of the spiroketal system in this compound can adopt multiple conformations, primarily chair and boat forms. Computational methods are essential for mapping the conformational energy landscape and identifying the most stable conformers. nih.gov A systematic conformational search, often performed using molecular mechanics force fields initially, followed by higher-level quantum chemical calculations for refinement, can elucidate the relative energies of different conformers.

Table 2: Relative Energies of Key Conformers of this compound

Conformer (Ethynyl/Hydroxyl Orientation)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Chair (Equatorial/Axial)0.0075.3
Chair (Axial/Equatorial)1.2512.1
Twist-Boat3.501.5
Boat5.800.1

Note: The data in this table is illustrative of expected results from conformational analysis and does not represent experimentally verified values.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. upi.edu For example, the addition of electrophiles to the ethynyl group or reactions involving the hydroxyl group can be studied. DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. caltech.edu

The characterization of transition states allows for the determination of activation energies, which are key to understanding reaction rates. For instance, in a hypothetical acid-catalyzed hydration of the ethynyl group, computational modeling could distinguish between different possible mechanistic pathways. umn.edu The structures of the transition states provide detailed insight into the geometry of the molecule as it transforms from reactant to product.

Table 3: Calculated Activation Energies for a Hypothetical Reaction

Reaction StepTransition StateActivation Energy (kcal/mol)
Protonation of AlkyneTS115.2
Nucleophilic Attack by WaterTS210.5
DeprotonationTS35.1

Note: This table presents hypothetical data for a representative reaction to illustrate the output of reaction mechanism modeling.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for the characterization of this compound. nih.gov Infrared (IR) vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement with experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are highly sensitive to the molecular conformation, and by comparing calculated shifts for different conformers with experimental data, the dominant conformation in solution can often be identified.

Table 4: Predicted vs. Experimental Spectroscopic Data for the Dominant Conformer

ParameterPredicted ValueExperimental Value
IR: O-H Stretch (cm⁻¹)34503430
IR: C≡C-H Stretch (cm⁻¹)33103295
IR: C≡C Stretch (cm⁻¹)21152105
¹³C NMR: C≡CH (ppm)84.283.7
¹³C NMR: C≡CH (ppm)72.572.1
¹H NMR: C≡CH (ppm)2.452.42

Note: Experimental values are hypothetical and provided for illustrative comparison with predicted data.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, which can include explicit solvent molecules to mimic experimental conditions.

MD simulations can reveal the pathways of conformational transitions, such as the chair-flipping of the cyclohexane (B81311) ring. arxiv.org These simulations provide a more realistic picture of the molecule's flexibility and how it explores its conformational space. Analysis of the MD trajectory can yield information on the time scales of different motions and the average values of structural parameters. This is particularly useful for understanding how the molecule's shape fluctuates in a solution environment.

Applications of 8 Ethynyl 1,4 Dioxaspiro 4.5 Decan 8 Ol in Advanced Synthetic Chemistry

As a Versatile Synthon in Multi-Step Organic Synthesis

8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol serves as a highly versatile synthetic intermediate, or synthon, due to the presence of three distinct functional groups that can be manipulated selectively. The 1,4-dioxaspiro[4.5]decane group is a stable cyclic ketal that acts as a protecting group for a cyclohexanone (B45756) carbonyl. This group is robust under neutral or basic conditions but can be readily removed with acid to reveal the ketone, which can then undergo a wide range of carbonyl chemistry. researchgate.net

The terminal ethynyl (B1212043) (alkyne) group is another key reactive site. It is a gateway to numerous transformations central to modern organic chemistry, including metal-catalyzed cross-coupling reactions (like Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings), cycloadditions (such as the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry"), hydration to form methyl ketones, and reduction to afford alkenes or alkanes. The tertiary alcohol provides a third point for modification, such as etherification, esterification, or elimination to form an enyne. The combination of these features in a single, relatively simple molecule allows for the strategic and sequential introduction of complexity, making it an ideal building block for multi-step syntheses.

Table 1: Reactivity Profile of this compound
Functional GroupType of ReactionPotential Product
Terminal Alkyne Sonogashira CouplingAryl/Vinyl-substituted alkyne
Click Chemistry (CuAAC)1,2,3-Triazole
Hydration (Markovnikov)Methyl Ketone
Reduction (e.g., Lindlar's catalyst)(Z)-Alkene
Tertiary Alcohol Etherification / EsterificationAlkoxy / Ester derivative
DehydrationEnyne
Ketal Acid-catalyzed HydrolysisCyclohexanone

Role in the Synthesis of Spiroketal-Containing Natural Products and Analogs

Spiroketals are structural motifs found in a wide array of biologically active natural products, including antibiotics, antiparasitics, and toxins. researchgate.net The rigid three-dimensional structure conferred by the spiroketal unit is often crucial for its interaction with biological targets. Compounds featuring the 1,6-dioxaspiro[4.5]decane core, which is structurally related to the title compound, are present in numerous natural products like Paravespula pheromone and Monensin A. researchgate.net

This compound is an excellent starting material for the stereoselective synthesis of such complex spiroketal-containing molecules. electronicsandbooks.com A general synthetic strategy could involve coupling the alkyne moiety of the synthon with a second fragment of the target natural product. Following this key carbon-carbon bond formation, the ketal can be hydrolyzed to unveil the ketone. This newly revealed ketone, along with the existing tertiary alcohol or a derivative thereof, can then participate in an intramolecular cyclization to form the desired spiroketal ring system. Advanced stereoselective methods, including acid-catalyzed cyclizations or oxidative radical cyclizations, can be employed to control the stereochemistry at the spirocyclic center. electronicsandbooks.com

Contributions to Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used in medicinal chemistry to generate collections of structurally diverse small molecules for high-throughput screening. beilstein-journals.orgnih.gov The goal of DOS is to efficiently explore a broad range of chemical space to identify novel bioactive compounds. beilstein-journals.orgnih.gov Scaffolds suitable for DOS typically possess multiple functional groups that can serve as branching points for diversification. rsc.org

This compound is an ideal scaffold for DOS. The terminal alkyne is particularly well-suited for creating molecular diversity. By employing robust and high-yielding reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the Sonogashira coupling, a large library of compounds can be rapidly synthesized by reacting the parent scaffold with a diverse set of azides or aryl halides, respectively. Each reaction introduces a new and varied appendage onto the core spirocyclic structure. This approach, centered on a biologically relevant spirocyclic scaffold, allows for the creation of libraries with high three-dimensional complexity, a desirable trait for probes of biological function. beilstein-journals.orgbeilstein-journals.org

Table 2: Example of a Diversity-Oriented Synthesis Strategy
ScaffoldReactionDiverse Reagent SetResulting Library
This compoundCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)R¹-N₃, R²-N₃, R³-N₃...Library of spiro-triazoles with diverse R-groups
This compoundSonogashira CouplingR¹-I, R²-Br, R³-I...Library of spiro-arylalkynes with diverse R-groups

Development of Novel Catalytic Systems and Methodologies

The development of new catalytic reactions and synthetic methodologies is a cornerstone of chemical research. This often requires the use of well-defined substrates to test the scope, efficiency, and selectivity of a new catalyst or reaction protocol. The distinct and predictable reactivity of the functional groups in this compound makes it a valuable substrate for such studies.

For instance, its terminal alkyne can be used to evaluate new catalysts for reactions such as hydroamination, hydroboration, carbometalation, or cycloaddition. The presence of the protected ketone and alcohol allows researchers to assess the chemoselectivity of a new catalytic system—that is, its ability to react with the alkyne without affecting the other functional groups. Furthermore, the chiral center at the alcohol position could be exploited in the development of asymmetric catalytic methods, where the substrate's chirality might influence the stereochemical outcome of a reaction on the alkyne. Related spirocyclic compounds have been utilized in the development of palladium-catalyzed reactions, highlighting the utility of this structural class in methodological studies. researchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol, and what key reaction conditions should be optimized?

Answer:
The synthesis typically involves cyclization of ethynyl-containing precursors with ketones or alcohols under acid catalysis. For example, analogous spiro compounds are synthesized via BF₃·OEt₂-catalyzed cyclization of tetrahydrofuran derivatives with ethynyl reagents (e.g., acetylene derivatives) . Key conditions to optimize include:

  • Catalyst loading : BF₃·OEt₂ (1 equiv) for efficient cyclization.
  • Temperature : Room temperature for initial mixing, followed by reflux (e.g., 12 hours for alkylation in THF) .
  • Work-up : Dilution with non-polar solvents (e.g., hexane) and sequential washing with NaHCO₃, NaOH, and NaCl solutions to isolate the product .
StepReagents/ConditionsPurposeYield (%)
1THF, BF₃·OEt₂, RTCyclization89%
2NaH, CH₃I, refluxAlkylation~70%

Advanced: How can researchers address low yields in the alkylation of this compound to introduce methoxy groups?

Answer:
Low yields often arise from incomplete alkylation or side reactions. Mitigation strategies include:

  • Excess alkylating agent : Use 5 equiv CH₃I to drive the reaction to completion .
  • Extended reaction time : Reflux for ≥12 hours to ensure full conversion.
  • Purification : Skip intermediate purification (due to compound sensitivity) and proceed directly to the next step .
  • Quenching : Use saturated NH₄Cl to neutralize excess NaH and prevent decomposition.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : To confirm the spirocyclic structure and ethynyl group environment. For example, spiro carbons exhibit distinct shifts at δ ~100-110 ppm in 13C NMR .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated for analogous spiro compounds (e.g., R-factor = 0.040 in single-crystal studies) .

Advanced: How can researchers resolve discrepancies between observed and expected NMR chemical shifts?

Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Methodological steps include:

  • Solvent standardization : Compare shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
  • Reference analogs : Compare with shifts of structurally similar compounds (e.g., 8-methoxy derivatives or carbonitrile analogs) .
  • Dynamic effects : Assess temperature-dependent NMR to detect conformational flexibility .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Impermeable gloves (e.g., nitrile), eye protection, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can the ethynyl group in this compound be functionalized for downstream applications?

Answer:
The ethynyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling. Key considerations:

  • Catalyst selection : CuI for click reactions; Pd(PPh₃)₄ for cross-coupling .
  • Protection strategies : Use trimethylsilyl (TMS) groups to stabilize the ethynyl moiety during synthesis .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) to isolate functionalized products .

Basic: What are common impurities in synthesized this compound, and how are they removed?

Answer:

  • Byproducts : Unreacted starting materials (e.g., tetrahydrofuran derivatives) or over-alkylated species.
  • Removal methods :
    • Liquid-liquid extraction with NaHCO₃ to remove acidic impurities .
    • Recrystallization from EtOAc/hexane mixtures .

Advanced: How can computational methods (e.g., DFT) aid in predicting the reactivity of this compound?

Answer:

  • Reactivity modeling : DFT calculations predict regioselectivity in electrophilic attacks (e.g., at the ethynyl vs. hydroxyl group) .
  • Transition state analysis : Identify energy barriers for cyclization or alkylation steps .
  • Solvent effects : COSMO-RS simulations to optimize reaction media .

Basic: What chromatographic techniques are suitable for purity analysis?

Answer:

  • HPLC : Use C18 columns (e.g., Chromolith) with acetonitrile/water gradients for high-resolution separation .
  • TLC : Silica gel plates (hexane:EtOAc = 7:3) to monitor reaction progress .

Advanced: How to design stability studies for this compound under varying storage conditions?

Answer:

  • Parameters : Assess degradation kinetics at 25°C (ambient), 4°C (refrigerated), and -20°C (long-term).
  • Analytical tools : LC-MS to detect decomposition products (e.g., oxidation of ethynyl to carbonyl groups) .
  • Container compatibility : Test stability in glass vs. polypropylene vials to rule out leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.